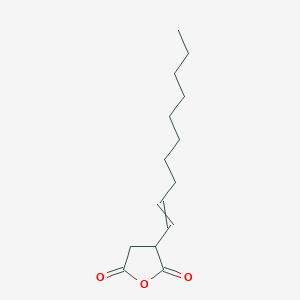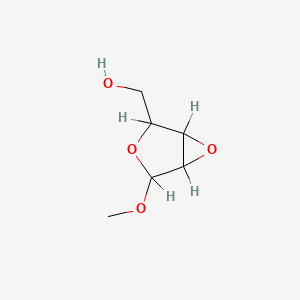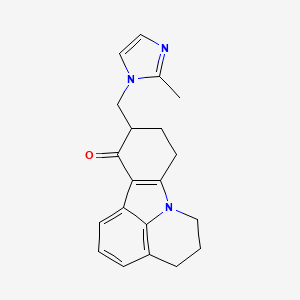
5-HT3 antagonist 3
Übersicht
Beschreibung
5-HT3 antagonist 3 is a compound that acts as a receptor antagonist at the 5-HT3 receptor, a subtype of serotonin receptor. These receptors are found in the terminals of the vagus nerve and certain areas of the brain. The primary use of 5-HT3 antagonists is in the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy, radiotherapy, and certain surgeries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT3 antagonist 3 typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. For example, the synthesis of ondansetron, a well-known 5-HT3 antagonist, involves the use of palladium-catalyzed coupling reactions .
Industrial Production Methods: Industrial production of 5-HT3 antagonists involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5-HT3 antagonists undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a 5-HT3 antagonist may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Wissenschaftliche Forschungsanwendungen
5-HT3 antagonists have a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Used to investigate the role of serotonin in various physiological processes.
Industry: Used in the development of new antiemetic drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-HT3 antagonists involves blocking the action of serotonin on the 5-HT3 receptor. This receptor is a cation-selective ligand-gated ion channel. When serotonin binds to the 5-HT3 receptor, it causes depolarization of the presynaptic nerve endings, leading to the release of neurotransmitters such as gamma-aminobutyric acid, glutamate, and acetylcholine. By blocking this receptor, 5-HT3 antagonists prevent the release of these neurotransmitters, thereby reducing nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
5-HT3 antagonist 3 can be compared with other similar compounds such as ondansetron, granisetron, and palonosetron. These compounds share a similar mechanism of action but differ in their chemical structures, receptor affinity, and duration of effect . For example:
Ondansetron: First-generation 5-HT3 antagonist with a shorter duration of action.
Granisetron: Similar to ondansetron but with a longer duration of action.
Palonosetron: Second-generation 5-HT3 antagonist with a higher affinity for the receptor and a longer duration of action.
These differences make each compound unique in terms of its clinical applications and effectiveness in treating nausea and vomiting.
Eigenschaften
IUPAC Name |
12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNFDKWULDWJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869652 | |
| Record name | 10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


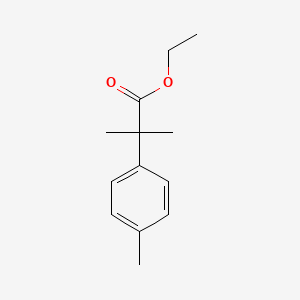
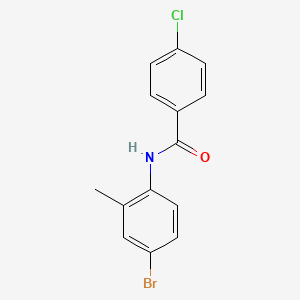

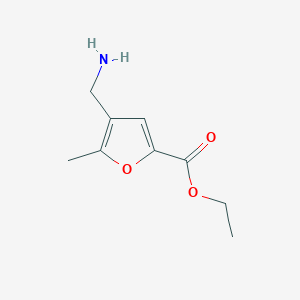
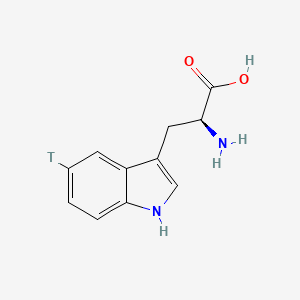
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-[1-[4-hydroxy-3-(methoxycarbonyl)-1-naphthalenyl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-6-(octadecyloxy)-](/img/structure/B1633981.png)


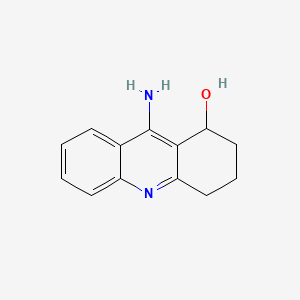
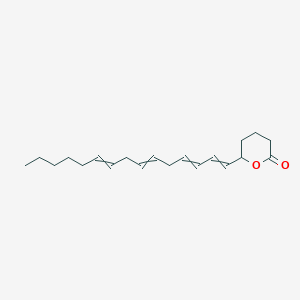
![3-[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B1633986.png)
